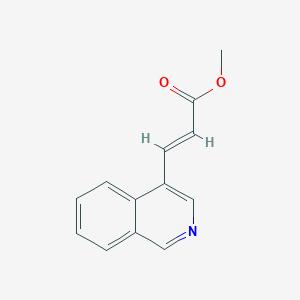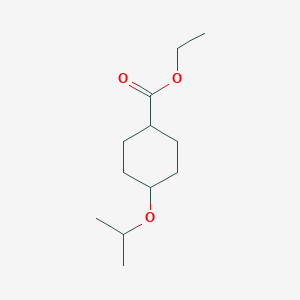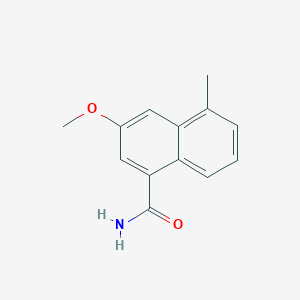![molecular formula C14H15NO B11890898 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one CAS No. 3470-78-8](/img/structure/B11890898.png)
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is a compound that features an indole moiety attached to a cyclopentanone ring. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one typically involves the reaction of indole derivatives with cyclopentanone under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone in the presence of an acid catalyst like methanesulfonic acid . This reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced cyclopentanone derivatives, and various substituted indole compounds .
Wissenschaftliche Forschungsanwendungen
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety interacts with the binding sites on tubulin, preventing its polymerization and disrupting the microtubule network .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-indole-3-carbaldehyde: Another indole derivative with similar biological activities.
2-(1H-Indol-3-yl)ethanamine: Known for its role as a neurotransmitter precursor.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is unique due to its combination of an indole moiety with a cyclopentanone ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound in cancer research .
Eigenschaften
CAS-Nummer |
3470-78-8 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-(1H-indol-3-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c16-14-7-3-4-10(14)8-11-9-15-13-6-2-1-5-12(11)13/h1-2,5-6,9-10,15H,3-4,7-8H2 |
InChI-Schlüssel |
PIPFIAPITFUVFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)

![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)




![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)
![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)

![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)
